6-(2-Benzyloxyphenyl)picolinic acid
Description
Properties
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-11-6-10-16(20-17)15-9-4-5-12-18(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBAIVKNQBNWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stille Coupling with Organotin Reagents
A palladium-catalyzed Stille coupling represents a robust method for introducing the 2-benzyloxyphenyl moiety to the picolinic acid scaffold. As demonstrated in the synthesis of dipicolinic acid isosteres, methyl 6-bromopicolinate serves as a key intermediate. Reacting this with a 2-benzyloxyphenyl tributylstannane in the presence of Pd(PPh₃)₄ and LiCl in dimethylformamide (DMF) at 80°C facilitates carbon-carbon bond formation. Subsequent saponification with aqueous KOH yields the target carboxylic acid.
Key Data :
This method benefits from high regioselectivity but requires stringent anhydrous conditions to prevent protodehalogenation of the stannane reagent.
Suzuki-Miyaura Coupling with Boronic Acids
An alternative approach employs Suzuki-Miyaura coupling between 6-bromopicolinic acid and 2-benzyloxyphenylboronic acid. The reaction, conducted in a mixture of toluene/ethanol/water (4:1:1) with Pd(OAc)₂ and Na₂CO₃ at 90°C, achieves efficient cross-coupling. The carboxylic acid group necessitates protection (e.g., as a methyl ester) to prevent coordination to the palladium catalyst, which could deactivate it.
Key Data :
Post-coupling hydrolysis with 1M HCl regenerates the carboxylic acid functionality.
Nucleophilic Aromatic Substitution
Fluorine Displacement with Phenoxide Nucleophiles
A less conventional route involves nucleophilic aromatic substitution (NAS) at the 6-position of 6-fluoropicolinic acid. While fluorine is a poor leaving group, activation via electron-withdrawing groups (e.g., nitro at the 3-position) enhances reactivity. Treatment with sodium 2-benzyloxyphenoxide in DMSO at 120°C facilitates displacement, though yields remain modest (40–50%).
Mechanistic Insight :
The electron-deficient pyridine ring polarizes the C–F bond, enabling attack by the phenoxide nucleophile. Steric hindrance from the benzyloxy group, however, limits efficiency.
Directed Ortho-Metalation and Quenching
Lithiation-Trapping Sequence
Directed ortho-metalation (DoM) leverages the directing ability of the picolinic acid’s carboxylic acid group. Protection as a methyl ester allows lithiation at the 6-position using LDA (lithium diisopropylamide) at −78°C in THF. Subsequent quenching with 2-benzyloxybenzaldehyde yields a secondary alcohol intermediate, which undergoes oxidation (e.g., with PCC) to the ketone and further hydrolysis to the acid.
Key Steps :
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Lithiation : LDA, −78°C, THF.
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Electrophilic Quenching : 2-Benzyloxybenzaldehyde.
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Oxidation : PCC in CH₂Cl₂.
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Deprotection : NaOH/MeOH reflux.
Yield : 55–60% (over four steps).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyloxyphenyl moiety are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of picolinic acid, including 6-(2-Benzyloxyphenyl)picolinic acid, exhibit antimicrobial properties . Preliminary studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in treating infections.
Anticancer Properties
6-(2-Benzyloxyphenyl)picolinic acid has been investigated for its anticancer effects . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism may involve enzyme inhibition or receptor binding, which alters cellular functions associated with cancer progression .
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects , potentially mitigating neurotoxic effects associated with metal exposure. Studies are ongoing to explore these properties further, particularly in relation to conditions like Alzheimer's disease.
Coordination Chemistry
In addition to its biological applications, 6-(2-Benzyloxyphenyl)picolinic acid serves as a ligand in coordination chemistry . Its ability to form complexes with various metals makes it valuable in the development of new materials and catalysts .
Drug Development
The compound's unique properties position it as a promising candidate for drug development . Future research could focus on synthesizing derivatives that enhance efficacy while reducing toxicity. Clinical trials are necessary to evaluate its safety and effectiveness in therapeutic applications.
Anticancer Studies
A significant study highlighted that certain derivatives of picolinic acid exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin against specific cancer cell lines. This suggests enhanced potency and potential for developing more effective cancer therapies.
Neuroprotective Research
Research is ongoing to determine if compounds similar to 6-(2-Benzyloxyphenyl)picolinic acid can mitigate neurotoxic effects associated with heavy metals. Initial findings indicate potential benefits, warranting further investigation into its mechanisms of action and therapeutic applications.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Neuroprotective | Potential protective effects against neurotoxicity |
Mechanism of Action
The mechanism of action of 6-(2-Benzyloxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and functional group impacts among 6-(2-Benzyloxyphenyl)picolinic acid and related compounds from the evidence:
Key Observations :
- Electronic Effects : Fluorine in 6-(4-Fluorophenyl)picolinic acid () enhances electron-withdrawing properties, contrasting with the electron-donating benzyloxy group.
- Steric Effects : The benzyloxy substituent introduces steric hindrance, which may influence binding selectivity compared to smaller groups like methyl () or phenyl ().
Analytical and Spectroscopic Data
NMR Spectroscopy :
- Benzyloxy groups typically exhibit aromatic proton signals at δ 7.2–7.5 ppm (multiples from substituents) and a distinct benzylic CH₂ signal near δ 5.0 ppm. This contrasts with sulfonamide derivatives (e.g., compound 7 in ), where sulfonamide protons resonate near δ 3.0–3.5 ppm.
- Fluorine-substituted compounds (e.g., 6-(4-Fluorophenyl)picolinic acid) show characteristic splitting in $^{19}\text{F}$ NMR .
Mass Spectrometry :
- ESI-MS data for carbamoyl derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid: m/z 255.23 [M−H]⁻) align with calculated values, confirming purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2-Benzyloxyphenyl)picolinic acid, and what intermediates are critical?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling between a picolinic acid-derived halide (e.g., 6-bromopicolinic acid) and 2-benzyloxyphenylboronic acid pinacol ester. Key intermediates include boronic esters (e.g., 2-benzyloxyphenylboronic acid pinacol ester, CAS RN 1027757-13-6), which are commercially available . Reaction conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF). Post-synthesis purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures product purity .
Q. Which spectroscopic techniques are essential for structural confirmation of 6-(2-Benzyloxyphenyl)picolinic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic rings. For example, the benzyloxy group’s protons appear as distinct multiplets in ¹H NMR (δ ~4.9–5.2 ppm for the –OCH₂– group). Mass spectrometry (ESI-MS or MALDI-MS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and weakly polar solvents (e.g., THF). Solubility challenges in aqueous buffers necessitate derivatization (e.g., esterification) for biological assays. Pre-formulation studies using techniques like dynamic light scattering (DLS) can optimize solubility for in vitro testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of Suzuki-Miyaura coupling for this compound?
- Methodological Answer : Yield optimization involves screening catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvent systems (toluene/ethanol vs. DMF/water). Microwave-assisted synthesis at 100–120°C for 1–2 hours may reduce side-product formation. Monitoring reaction progress via TLC or HPLC-MS ensures timely termination .
Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives of 6-(2-Benzyloxyphenyl)picolinic acid?
- Methodological Answer : Dynamic effects (e.g., rotational barriers in the benzyloxy group) or impurities (e.g., residual boronic acid) can distort NMR signals. Advanced techniques include variable-temperature NMR to assess conformational stability and 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. Impurity profiling via HPLC with UV/Vis or charged aerosol detection (CAD) identifies by-products .
Q. How do researchers evaluate the indoleamine 2,3-dioxygenase (IDO) inhibitory activity of this compound in vitro?
- Methodological Answer : IDO inhibition is assessed using a tryptophan depletion assay. Cells (e.g., human monocyte-derived macrophages) are treated with IFN-γ to induce IDO expression, followed by compound incubation. Tryptophan and kynurenine levels are quantified via HPLC or LC-MS/MS. IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., 1-methyl-D-tryptophan) .
Q. What computational methods predict regioselectivity in functionalizing the picolinic acid core?
- Methodological Answer : Density functional theory (DFT) calculations model electronic effects (e.g., Fukui indices) to predict reactive sites. Molecular docking studies with IDO or related enzymes guide modifications for enhanced binding affinity. Software like Gaussian or Schrödinger Suite facilitates these analyses, validated by experimental SAR studies .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different cell lines?
- Methodological Answer : Variability may arise from differences in cell permeability, metabolic activity, or off-target effects. Normalize data using housekeeping genes (e.g., GAPDH) and validate findings with orthogonal assays (e.g., Western blot for target engagement). Cross-referencing with publicly available datasets (e.g., ChEMBL) clarifies compound specificity .
Q. Why do synthetic yields vary significantly between batches, and how is this mitigated?
- Methodological Answer : Batch variability often stems from moisture-sensitive intermediates (e.g., boronic esters) or catalyst deactivation. Strict anhydrous conditions (e.g., Schlenk line techniques) and pre-activation of catalysts (e.g., Pd(OAc)₂ with PPh₃) improve reproducibility. Quality control via ¹H NMR of intermediates before coupling is critical .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
